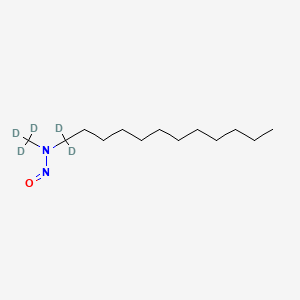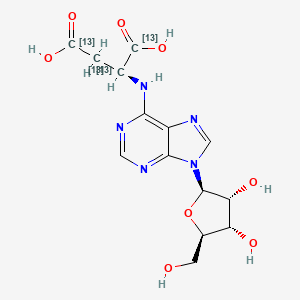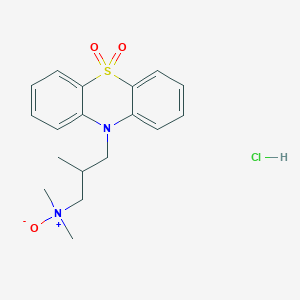
Trimeprazine Sulphone N-Oxide Hydrochloride (Oxomemazine N-Oxide Hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimeprazine Sulphone N-Oxide Hydrochloride, also known as Oxomemazine N-Oxide Hydrochloride, is a phenothiazine derivative. It is primarily used as an antihistamine and has applications in treating allergies. The compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of Trimeprazine Sulphone N-Oxide Hydrochloride involves several steps. One common method includes the reaction of phenothiazine with 3-dimethylamino-2-methylpropyl chloride in the presence of sodium amide to form an intermediate compound. This intermediate is then oxidized using hydrogen peroxide in glacial acetic acid to yield Trimeprazine Sulphone N-Oxide Hydrochloride .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Trimeprazine Sulphone N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to its parent compound, Trimeprazine, under suitable reducing conditions.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Trimeprazine Sulphone N-Oxide Hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Trimeprazine Sulphone N-Oxide Hydrochloride involves its interaction with histamine receptors. As an antihistamine, it blocks the action of histamine, a substance in the body that causes allergic symptoms. The compound binds to histamine H1 receptors, preventing histamine from exerting its effects .
Comparación Con Compuestos Similares
Trimeprazine Sulphone N-Oxide Hydrochloride is similar to other phenothiazine derivatives, such as:
Chlorpromazine: Used primarily as an antipsychotic.
Trifluoperazine: Another antipsychotic with similar chemical structure.
Promethazine: Used as an antihistamine and antiemetic.
What sets Trimeprazine Sulphone N-Oxide Hydrochloride apart is its specific application as an antihistamine with sedative properties, making it unique among phenothiazine derivatives .
Propiedades
Fórmula molecular |
C18H23ClN2O3S |
|---|---|
Peso molecular |
382.9 g/mol |
Nombre IUPAC |
3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C18H22N2O3S.ClH/c1-14(13-20(2,3)21)12-19-15-8-4-6-10-17(15)24(22,23)18-11-7-5-9-16(18)19;/h4-11,14H,12-13H2,1-3H3;1H |
Clave InChI |
FZRSJCQADAWVAB-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)C[N+](C)(C)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate](/img/structure/B13431731.png)


![(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate](/img/structure/B13431741.png)
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13431742.png)
![(alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester](/img/structure/B13431746.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13431752.png)
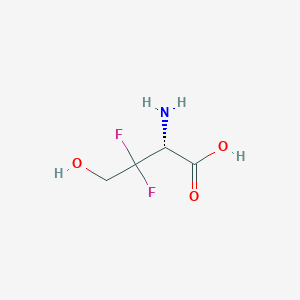
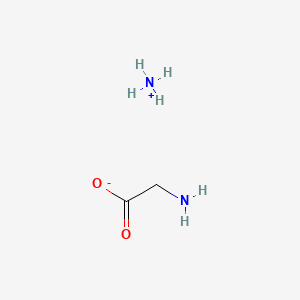
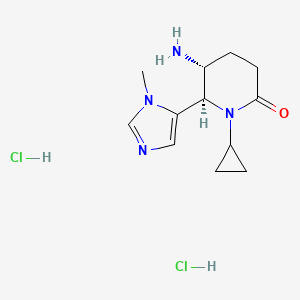
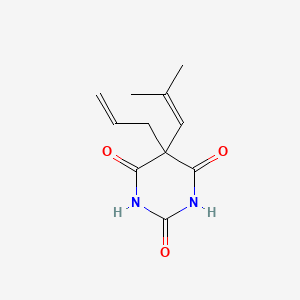
![rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans](/img/structure/B13431775.png)
